molecular formula C20H17N3O B2651142 N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide CAS No. 338771-89-4

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide

Cat. No. B2651142
CAS RN: 338771-89-4
M. Wt: 315.376
InChI Key: LVSFISUFJVEXLD-UHFFFAOYSA-N
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Description

N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide is a chemical compound with the molecular formula C20H17N3O and a molecular weight of 315.37 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . A key feature of this synthesis is the unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides in the presence of LiHMDS . This rearrangement produces a congested aza-quaternary carbon center .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an allyl group (C3H5) attached to a nitrogen atom in the pyrimidine ring . The pyrimidine ring is further substituted with two phenyl groups at positions 2 and 4 .


Chemical Reactions Analysis

The key chemical reaction involving this compound is its unexpected rearrangement in the presence of LiHMDS . This rearrangement involves a 1,3-migration of the N-allyl group and results in the formation of a congested aza-quaternary carbon center .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the available literature .

Scientific Research Applications

2. Metabolic and Genetic Implications The compound's pyrimidine structure relates it to certain metabolic and genetic conditions. Pyrimidine 5' nucleotidase (P5'N-1) deficiency, an autosomal recessive condition, leads to hemolytic anemia and potentially learning difficulties. This condition is characterized by the accumulation of high concentrations of pyrimidine nucleotides within the erythrocyte, and studies have identified mutations in the gene for P5'N-1 in affected individuals (Marinaki et al., 2001).

3. Implications in Human Health and Development Research has also highlighted the pervasive presence of PBDEs in human tissues and their potential implications in human health, particularly regarding neurodevelopmental effects in prenatal exposures. Studies have found PBDEs in maternal and fetal blood samples, suggesting that human fetuses may be exposed to these compounds at potentially harmful levels (Mazdai et al., 2003).

Future Directions

The future directions for the study of N-allyl-2,4-diphenyl-5-pyrimidinecarboxamide could involve further exploration of its synthesis, chemical reactions, and potential pharmacological applications. Given the wide range of biological activities exhibited by pyrimidine derivatives , there could be potential for the development of new therapeutic agents based on this compound and its derivatives.

properties

IUPAC Name

2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-2-13-21-20(24)17-14-22-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFISUFJVEXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320458
Record name 2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

338771-89-4
Record name 2,4-diphenyl-N-prop-2-enylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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